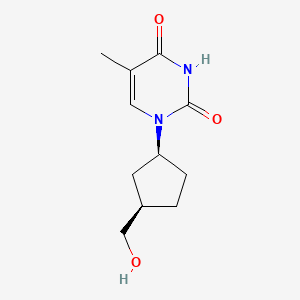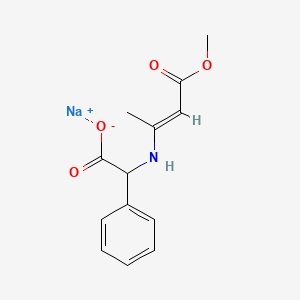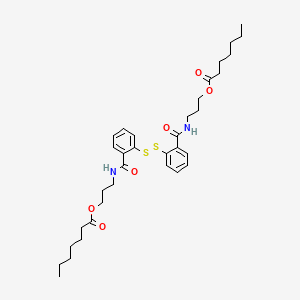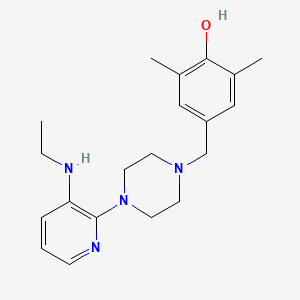
2,3-Dihydro-2-phenylbenzo(b)thiophene-3-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-2-phenylbenzo(b)thiophene-3-methanol is a compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom fused to a benzene ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-phenylbenzo(b)thiophene-3-methanol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-bromo-1-phenylethanone with thiourea in the presence of a base can yield the desired benzothiophene derivative . Another method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki coupling, to form the benzothiophene core .
Industrial Production Methods
Industrial production of benzothiophene derivatives often involves large-scale catalytic processes. These methods are designed to be efficient and cost-effective, utilizing readily available starting materials and catalysts. For instance, the use of rhodium-catalyzed hydrogenation has been reported to produce chiral 2,3-dihydrobenzo(b)thiophene derivatives with high yields and enantioselectivities .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-2-phenylbenzo(b)thiophene-3-methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzothiophene core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized benzothiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-2-phenylbenzo(b)thiophene-3-methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-2-phenylbenzo(b)thiophene-3-methanol involves its interaction with specific molecular targets and pathways. For instance, benzothiophene derivatives have been shown to inhibit enzymes like tumor necrosis factor-α converting enzyme (TACE), which plays a role in inflammatory processes . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiophene: A simpler analog with a similar core structure but lacking the hydroxyl and phenyl groups.
2,3-Dihydrobenzo(b)thiophene: Another related compound with similar chemical properties but different substituents.
Thiophene: A related heterocycle with a sulfur atom in a five-membered ring, but without the fused benzene ring.
Uniqueness
2,3-Dihydro-2-phenylbenzo(b)thiophene-3-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group and the phenyl ring enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
147646-81-9 |
|---|---|
Molekularformel |
C15H14OS |
Molekulargewicht |
242.3 g/mol |
IUPAC-Name |
(2-phenyl-2,3-dihydro-1-benzothiophen-3-yl)methanol |
InChI |
InChI=1S/C15H14OS/c16-10-13-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9,13,15-16H,10H2 |
InChI-Schlüssel |
SDOWBLWIPSGWAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(C3=CC=CC=C3S2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



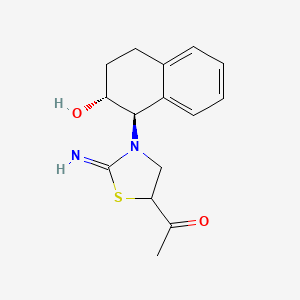


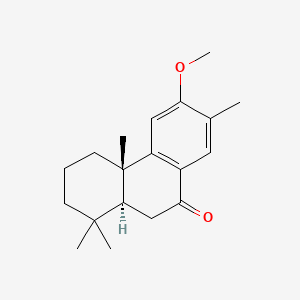
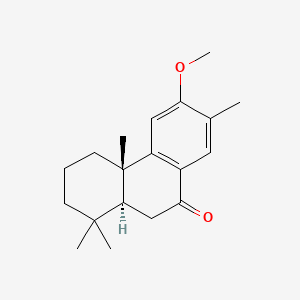

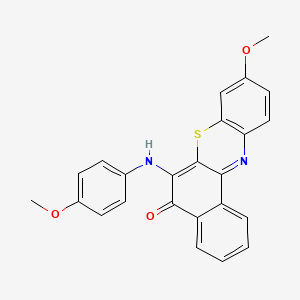
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794903.png)
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794909.png)
